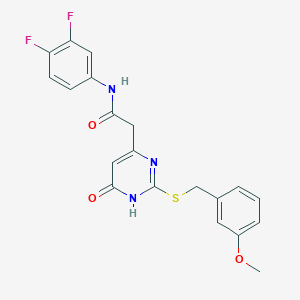

3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

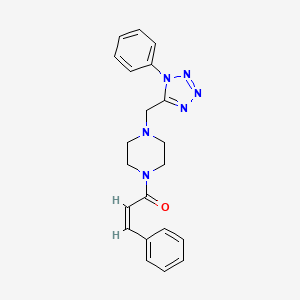

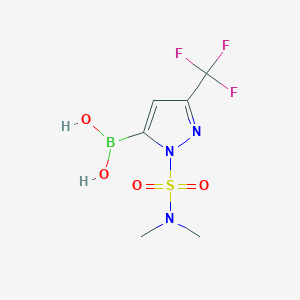

This compound is a hydrazone derivative, which is a class of organic compounds characterized by the presence of an N-N double bond. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, and the hydrazone moiety. These groups can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocyclic compounds, and reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Chemical Synthesis and Polymerization

Compounds with complex molecular structures, including those with chloro, pyridine, and hydrazone groups, often play a critical role in chemical synthesis and polymerization processes. For instance, research on polymerization of higher aldehydes highlights the significance of substituted aldehydes in the preparation, characterization, and potential applications of polymers (Kubisa et al., 1980). These insights could suggest that 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone may have applications in the development of novel polymeric materials or as intermediates in organic synthesis processes (Kubisa et al., 1980).

Environmental Degradation and Remediation

The environmental fate and degradation of chlorinated compounds, including those related to chlorophenols, are of significant interest due to their impact on ecosystems and human health. Studies on the degradation of chlorinated phenols by zero-valent iron and bimetals reveal pathways for remediating contaminated environments (Gunawardana et al., 2011). This research area might be relevant when considering the environmental aspects and potential breakdown products of the specified hydrazone compound (Gunawardana et al., 2011).

Pharmacological and Biological Activities

The presence of pyridine and hydrazone functional groups in molecules is often associated with pharmacological activity. Although the specific compound was not directly referenced, the structural motifs it contains suggest potential for biological activity. For example, acylhydrazone derivatives are recognized for their versatility in medicinal chemistry, offering various biological activities across different molecular targets (Maia et al., 2014). This implies that research into the pharmacological properties of 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone could uncover new therapeutic applications (Maia et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-chloro-N-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3/c14-9-1-3-10(4-2-9)21-20-7-12-11(15)5-8(6-19-12)13(16,17)18/h1-7,21H/b20-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPZMAVTPPOMMY-IFRROFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2827422.png)

![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)

![7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2827431.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2827432.png)